2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

MALT1 paracaspase inhibition allosteric inhibitor SAR pyrazolopyrimidine urea series

2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a partially saturated (tetrahydro) heterocyclic compound within the pyrazolo[1,5-a]pyrimidine family. It features a 2-methyl substituent and a sterically constrained 1-methylcyclopropyl group at the 7-position on a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
Cat. No. B13059273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=NN2C(CCNC2=C1)C3(CC3)C
InChIInChI=1S/C11H17N3/c1-8-7-10-12-6-3-9(14(10)13-8)11(2)4-5-11/h7,9,12H,3-6H2,1-2H3
InChIKeyPRFCUCBRYDVBKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: A Conformationally Constrained Tetrahydropyrazolopyrimidine Building Block for Allosteric MALT1 Protease Inhibitor Programs


2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a partially saturated (tetrahydro) heterocyclic compound within the pyrazolo[1,5-a]pyrimidine family [1]. It features a 2-methyl substituent and a sterically constrained 1-methylcyclopropyl group at the 7-position on a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core. This scaffold serves as a critical synthetic intermediate in the preparation of potent, selective allosteric inhibitors of the MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) paracaspase, as disclosed in patent families US9815842 and US10442808 assigned to Novartis [2]. The compound embodies a urea precursor fragment; its corresponding 6-urea derivative (Example 72) achieved an IC50 of 0.003 nM in a biochemical MALT1 C-domain assay, placing it among the most potent pyrazolopyrimidine-based MALT1 inhibitors reported [3]. The tetrahydropyrazolo[1,5-a]pyrimidine scaffold, combined with the 1-methylcyclopropyl substituent, distinguishes this compound from the fully aromatic pyrazolo[1,5-a]pyrimidines commonly explored in kinase inhibitor programs and from analogs bearing linear or less constrained 7-alkyl groups.

Why a Generic Pyrazolo[1,5-a]pyrimidine Cannot Replace 2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine in MALT1 Inhibitor Synthesis


The MALT1 inhibitory pharmacophore within the pyrazolopyrimidine-urea series is exquisitely sensitive to both the 2-position substituent and the steric/electronic character of the 7-alkyl group [1]. In the Novartis patent family (US9815842/US10442808), replacing the 2-methyl group with 2-chloro (Example 16 vs. Example 72) shifts biochemical IC50 from 0.003 nM to 0.002 nM under identical assay conditions, while replacing the 7-(1-methylcyclopropyl) with 7-isopropyl (Example 25) reduces potency to 0.005 nM [2]. Bulkier or more flexible 7-substituents degrade potency further (e.g., Example 80, IC50 = 0.034 nM). The 1-methylcyclopropyl group is not a generic alkyl decoration: its cyclopropane ring introduces conformational constraint that pre-organizes the scaffold for the allosteric Trp580 pocket of MALT1, whereas freely rotating isopropyl or linear alkyl groups pay an entropic penalty upon binding [3]. The partially saturated 4,5,6,7-tetrahydro core further differentiates this compound from aromatic pyrazolo[1,5-a]pyrimidines, altering both the pKa of the pyrimidine nitrogen and the overall three-dimensional shape presented to the MALT1 allosteric site. Substituting a generic aromatic pyrazolo[1,5-a]pyrimidine or a differently 7-substituted tetrahydropyrazolo[1,5-a]pyrimidine would yield a different urea final compound with unpredictable and likely inferior MALT1 potency, as demonstrated by the steep SAR within this series [1].

Quantitative Differentiation Evidence for 2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Against Closest Structural Analogs


MALT1 Biochemical Potency: 2-Methyl-7-(1-methylcyclopropyl) Urea (Example 72) vs. 2-Chloro-7-(1-methylcyclopropyl) Urea (Example 16)

In a direct intra-patent comparison using identical assay conditions, the urea derivative built from 2-methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (Example 72) achieves an IC50 of 0.00300 nM against the MALT1 C-domain (aa 329–824), compared with 0.00200 nM for its 2-chloro congener (Example 16) [1]. The 2-methyl analog is within 1.5-fold of the 2-chloro variant, demonstrating that the 2-methyl substitution is a potency-sparing alternative to 2-chloro at this position [2]. Since the 2-chloro and 2-methyl compounds are otherwise identical (same 7-(1-methylcyclopropyl) group, same 5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl urea moiety), this comparison isolates the effect of the 2-position substituent on MALT1 inhibitory activity.

MALT1 paracaspase inhibition allosteric inhibitor SAR pyrazolopyrimidine urea series

7-Position Substituent Effect: 1-Methylcyclopropyl (Example 72) vs. 7-Isopropyl (Example 25) on MALT1 Biochemical Potency

Comparing two urea derivatives that differ only in the 7-alkyl group, the 7-(1-methylcyclopropyl) compound (Example 72) exhibits an IC50 of 0.00300 nM, whereas the 7-isopropyl analog (Example 25) shows an IC50 of 0.00500 nM in the same MALT1 C-domain biochemical assay [1]. This represents a 1.7-fold potency advantage for the 1-methylcyclopropyl substituent. The incremental benefit of the cyclopropane ring over the isopropyl group is mechanistically attributed to conformational pre-organization: the 1-methylcyclopropyl group restricts rotational freedom and presents a more rigid hydrophobic surface to the allosteric Trp580 pocket of MALT1, reducing the entropic cost of binding relative to the freely rotating isopropyl group [2]. This finding is consistent with the broader SAR described in the J. Med. Chem. 2020 optimization study, where bulkier and more rigid 7-substituents generally improved biochemical and cellular potency in this series [3].

7-alkyl SAR conformational constraint MALT1 allosteric pocket

Potency Drop-off with Larger 7-Substituents: 1-Methylcyclopropyl (Example 72) vs. 7-(2-(Tetrahydro-2H-pyran-4-yl)propan-2-yl) (Example 80)

The MALT1 allosteric pocket exhibits a defined steric limit at the 7-position. The compact 1-methylcyclopropyl group (Example 72, IC50 = 0.00300 nM) is 11.3-fold more potent than the substantially bulkier 7-(2-(tetrahydro-2H-pyran-4-yl)propan-2-yl) substituent (Example 80, IC50 = 0.0340 nM) when both are compared in the same biochemical MALT1 C-domain assay [1]. This steep SAR cliff demonstrates that the 7-position pocket cannot productively accommodate large, flexible substituents [2]. The 1-methylcyclopropyl group occupies a potency sweet spot—providing sufficient steric bulk to engage the allosteric Trp580 pocket while remaining within the steric boundary defined by the MALT1 binding site. This selectivity for compact, conformationally restrained 7-substituents is a distinguishing feature of the pyrazolopyrimidine MALT1 inhibitor pharmacophore.

steric tolerance MALT1 allosteric site 7-substituent size limit

Conformational Pre-organization: 1-Methylcyclopropyl vs. Acyclic 7-Alkyl Substituents in Allosteric MALT1 Inhibitor Binding

The 1-methylcyclopropyl group provides a thermodynamic advantage in MALT1 allosteric site binding through conformational pre-organization, a principle well-established in cyclopropane-containing medicinal chemistry [1]. Unlike the freely rotating isopropyl group, the cyclopropane ring restricts bond rotation, locking the methyl substituent into a defined spatial orientation. In the context of the pyrazolopyrimidine MALT1 inhibitor series, this pre-organization reduces the entropic penalty upon binding to the Trp580 allosteric pocket, as the ligand requires fewer conformational adjustments to achieve the bound conformation [2]. This concept is consistent with the observed SAR pattern: 7-(1-methylcyclopropyl) (Example 72, IC50 = 0.003 nM) outperforms 7-isopropyl (Example 25, IC50 = 0.005 nM), and both are superior to linear or highly flexible 7-alkyl groups. The J. Med. Chem. 2020 optimization study explicitly noted that increasing steric bulk and rigidity at the 7-position was a successful strategy to recover and enhance potency after initial scaffold changes [3]. While direct calorimetric or crystallographic comparison data between 1-methylcyclopropyl and isopropyl ligands in MALT1 are not publicly available, the consistent potency trend across multiple matched molecular pairs in the patent SAR supports this mechanistic rationale.

conformational restriction entropic benefit cyclopropane medicinal chemistry

Scaffold Saturation State: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine vs. Aromatic Pyrazolo[1,5-a]pyrimidine in MALT1 Inhibitor Design

2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine possesses a partially saturated 4,5,6,7-tetrahydro core, which distinguishes it from the fully aromatic pyrazolo[1,5-a]pyrimidines extensively explored as ATP-competitive kinase inhibitors [1]. This saturation state is not incidental: the Novartis MALT1 inhibitor patent series (US9815842/US10442808) exclusively claims 6-urea derivatives of tetrahydropyrazolo[1,5-a]pyrimidines, indicating that saturation of the pyrimidine ring is essential for MALT1 allosteric inhibition activity [2]. The aromatic pyrazolo[1,5-a]pyrimidine scaffold is a privileged kinase hinge-binding motif and would not productively engage the allosteric Trp580 pocket of MALT1. The tetrahydropyrazolo[1,5-a]pyrimidine scaffold alters the pKa of the pyrimidine nitrogen, modifies the three-dimensional shape (the saturated ring adopts a half-chair conformation), and positions the 6-amino/urea substituent in an orientation compatible with allosteric pocket binding rather than ATP-site hinge binding [3]. While direct comparative biochemical data between saturated and aromatic analogs against MALT1 are not publicly available, the exclusive appearance of the tetrahydropyrazolo[1,5-a]pyrimidine core in MALT1 allosteric inhibitor patents and its absence in kinase-targeting pyrazolo[1,5-a]pyrimidine literature constitutes strong class-level differentiation [4].

tetrahydropyrazolopyrimidine scaffold saturation MALT1 inhibitor chemotype

2-Methyl vs. 2-Chloro Substitution: Synthetic Tractability and Physicochemical Differentiation of the Pyrazolopyrimidine Building Block

Beyond the 1.5-fold biochemical potency difference between 2-methyl (Example 72, IC50 = 0.003 nM) and 2-chloro (Example 16, IC50 = 0.002 nM) urea derivatives, the 2-position substituent fundamentally alters the physicochemical and synthetic properties of the pyrazolopyrimidine building block itself [1]. The 2-methyl substituent (MW contribution = 15 Da) yields a lower molecular weight intermediate compared to 2-chloro (MW contribution = 35.5 Da), which can be advantageous in fragment-based or molecular weight-conscious lead optimization campaigns. The 2-chloro substituent introduces a halogen atom that may participate in halogen bonding, undergo metabolic oxidative dehalogenation, or present reactivity liabilities in certain coupling reactions [2]. Conversely, the 2-methyl group is metabolically more stable at this position and may confer superior pharmacokinetic properties in the final urea compound. The patent literature (US9815842) explicitly defines R1 as halogen, cyano, or C1-C3 alkyl optionally substituted by halogen, indicating that both 2-methyl and 2-chloro are within the claimed scope, but the 2-methyl variant (R1 = methyl) provides a distinct intellectual property position with differentiated synthetic routes [3]. For building block procurement, the 2-methyl variant may also be synthesized via different cyclocondensation pathways compared to the 2-chloro analog, potentially offering cost or availability advantages depending on the supplier's synthetic capabilities.

building block procurement synthetic accessibility physicochemical properties

Validated Application Scenarios for 2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Based on Quantitative Evidence


Synthesis of Picomolar-Potency Allosteric MALT1 Inhibitors for ABC-DLBCL and B-Cell Lymphoma Programs

The primary validated application of this building block is in the synthesis of 6-urea pyrazolopyrimidine allosteric MALT1 inhibitors, where the derived Example 72 compound achieves an IC50 of 0.003 nM against the MALT1 C-domain [1]. The J. Med. Chem. 2020 optimization study demonstrated that pyrazolopyrimidine MALT1 inhibitors of this class produce tumor regression in CARD11-mutant ABC-DLBCL xenograft models, and the 1-methylcyclopropyl group contributes to the potency required for in vivo efficacy [2]. Programs targeting MALT1-dependent lymphomas, including activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and certain non-Hodgkin lymphomas, represent the most evidence-supported therapeutic context for compounds synthesized from this building block.

Lead Optimization of MALT1 Inhibitors Requiring Conformationally Constrained 7-Substituents to Maximize Allosteric Pocket Engagement

For medicinal chemistry teams iterating on pyrazolopyrimidine MALT1 inhibitor leads, the 2-methyl-7-(1-methylcyclopropyl) building block provides a 1.7-fold potency advantage over the 7-isopropyl variant (0.003 vs. 0.005 nM IC50) and an 11.3-fold advantage over bulkier 7-substituents such as the 7-(2-(tetrahydro-2H-pyran-4-yl)propan-2-yl) group [1]. This building block should be prioritized when the optimization strategy involves enhancing potency through rigid, compact 7-position substituents that productively occupy the sterically defined Trp580 allosteric pocket without exceeding its volume constraints. The SAR data from US9815842 indicate that the 1-methylcyclopropyl group is near the potency maximum for this position within the explored chemical space [2].

Differentiated IP Strategy: 2-Methyl MALT1 Inhibitor Series as an Alternative to 2-Chloro-Dominated Chemical Matter

The 2-methyl substitution offers an IP-differentiating alternative to the more extensively exemplified 2-chloro series within the Novartis patent families (US9815842/US10442808). With the Example 72 urea derivative demonstrating 0.003 nM MALT1 IC50—within 1.5-fold of the 0.002 nM achieved by the 2-chloro Example 16 [1]—the 2-methyl series provides near-equal potency while establishing a distinct composition-of-matter space. For organizations seeking freedom-to-operate or pursuing follow-on MALT1 inhibitor programs, this building block enables exploration of 2-alkyl pyrazolopyrimidine chemical matter that is explicitly claimed in the patent (R1 = C1-C3 alkyl) but less densely exemplified than the 2-chloro variants [2].

Autoimmune and Inflammatory Disease MALT1 Inhibitor Programs Requiring Selective Allosteric Mechanism

Beyond oncology, MALT1 inhibitors are being investigated for autoimmune and inflammatory diseases including rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus, as stated in the US9815842 patent [1]. The allosteric binding mode of pyrazolopyrimidine-based MALT1 inhibitors—binding to the Trp580 pocket rather than the catalytic site—offers a mechanism-based selectivity advantage over active-site-directed MALT1 inhibitors [2]. The 2-methyl-7-(1-methylcyclopropyl) building block, as a precursor to allosteric MALT1 inhibitors with picomolar biochemical potency, is positioned for use in programs that require highly selective MALT1 protease modulation without off-target effects on other caspase-family proteases. The J. Med. Chem. 2020 study demonstrated that optimized analogs from this chemical series achieve potent inhibition of IL-2 production in Jurkat T-cells and whole blood, validating the relevance of this chemotype for immunological applications [3].

Quote Request

Request a Quote for 2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.